
1-Phenyl-2-methyl-6-chlorobenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-methyl-6-chlorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-methyl-6-chlorobenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with substituted carboxylic acids or their derivatives under acidic conditions. For instance, the reaction of 2-chlorobenzimidazole with phenylacetic acid in the presence of a dehydrating agent like polyphosphoric acid can yield the desired compound .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis and solvent-free conditions have been explored to reduce environmental impact and improve reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-methyl-6-chlorobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Used in the development of corrosion inhibitors and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism by which 1-Phenyl-2-methyl-6-chlorobenzimidazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s anticancer properties are linked to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzimidazole: Shares structural similarities but lacks the chlorine substituent.
1-Methyl-2-phenylbenzimidazole: Similar structure with a methyl group instead of a chlorine atom.
6-Chloro-2-phenylbenzimidazole: Similar but with different substitution patterns.
Uniqueness: 1-Phenyl-2-methyl-6-chlorobenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for forming various derivatives with unique applications .
Eigenschaften
Molekularformel |
C14H11ClN2 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
6-chloro-2-methyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C14H11ClN2/c1-10-16-13-8-7-11(15)9-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI-Schlüssel |
VKGDGKQNXNKCJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
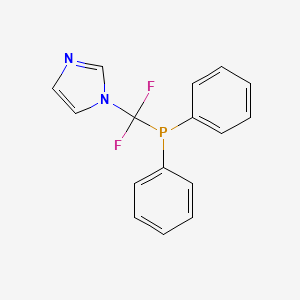

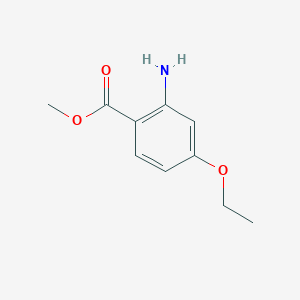
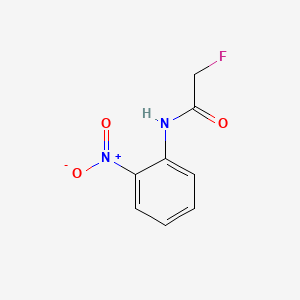
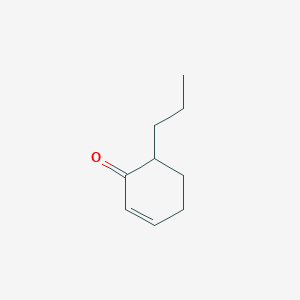

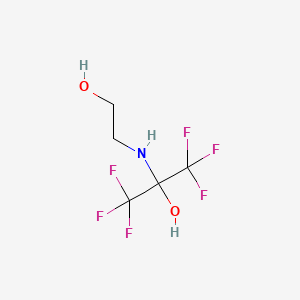
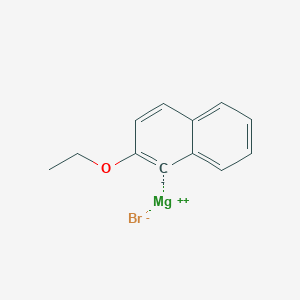
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
